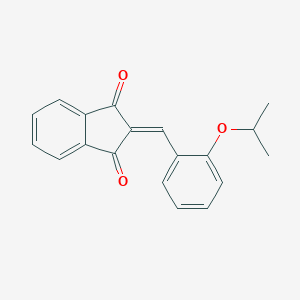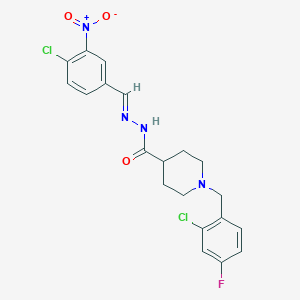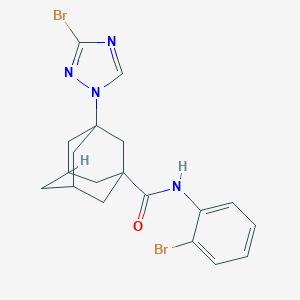
N~1~-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE: is a synthetic organic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of a bromophenyl group, a bromo-1H-1,2,4-triazolyl group, and an adamantanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Adamantanecarboxamide: The adamantane core is functionalized with a carboxamide group through a reaction with an appropriate amine derivative.
Coupling Reaction: The brominated phenyl and triazole intermediates are coupled with the adamantanecarboxamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the phenyl and triazole rings can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkyl halides (R-X) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study the function of specific proteins or pathways.
Industry:
Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as flame retardancy or mechanical strength.
Coatings and Adhesives: Its incorporation into coatings and adhesives can improve their performance characteristics, such as adhesion strength and durability.
作用机制
The mechanism of action of N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors in the central nervous system, or proteins involved in cell signaling.
相似化合物的比较
- N-(2-chlorophenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-fluorophenyl)-3-(3-fluoro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-iodophenyl)-3-(3-iodo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
Uniqueness: The presence of bromine atoms in both the phenyl and triazole rings distinguishes N1-(2-BROMOPHENYL)-3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE from its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a unique candidate for specific applications where these properties are desirable.
属性
分子式 |
C19H20Br2N4O |
|---|---|
分子量 |
480.2g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H20Br2N4O/c20-14-3-1-2-4-15(14)23-16(26)18-6-12-5-13(7-18)9-19(8-12,10-18)25-11-22-17(21)24-25/h1-4,11-13H,5-10H2,(H,23,26) |
InChI 键 |
LSIBXVWSOMMWNV-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC=CC=C5Br |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC=CC=C5Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B451789.png)
![2-{2-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]vinyl}-8-quinolinol](/img/structure/B451790.png)
![2,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451793.png)
![2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451796.png)
![N,4,5-triphenyl-2,4,5-triazatricyclo[1.1.1.0~1,3~]pentan-2-amine](/img/structure/B451797.png)
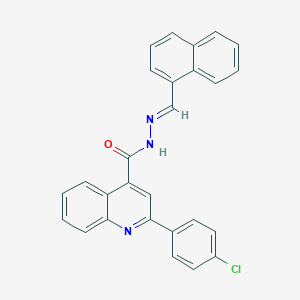

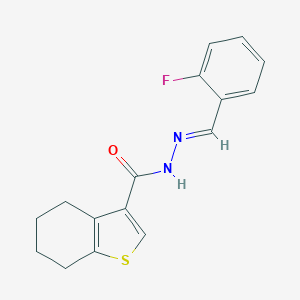
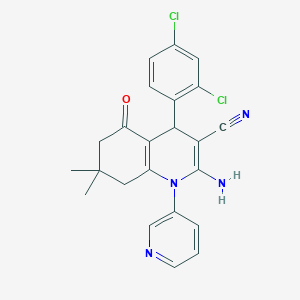
![6-({[3-(Sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451806.png)
![4-{3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451807.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B451809.png)
